N-(2-oxotetrahydrothiophen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
N-(2-oxotetrahydrothiophen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound featuring a pyrazolo-oxazine core fused with a tetrahydrothiophenone moiety. Its structure combines a bicyclic pyrazolo[5,1-b][1,3]oxazine system and a carboxamide group linked to a sulfur-containing heterocycle. While synthetic routes for analogous compounds often involve multi-step condensation and cyclization reactions, specific details for this compound remain proprietary. Preclinical studies suggest its role as a cyclooxygenase (COX) inhibitor, though further validation is required .
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c15-10(12-7-2-5-18-11(7)16)8-6-9-14(13-8)3-1-4-17-9/h6-7H,1-5H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTKIDBSIVHTLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3CCSC3=O)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Oxotetrahydrothiophen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of pyrazolo derivatives, which are known for their diverse biological activities. The molecular structure can be described as follows:
- Molecular Formula : C₁₉H₂₁N₃O₃S
- Molecular Weight : 373.45 g/mol
- IUPAC Name : this compound
Anticancer Properties
Research has indicated that pyrazolo derivatives exhibit significant anticancer activity. A study highlighted the efficacy of similar compounds in inhibiting cancer cell proliferation through various mechanisms:
- Apoptosis Induction : Compounds similar to this compound have been shown to activate caspases involved in the apoptotic pathway, leading to increased cell death in cancerous cells .
- Inhibition of Key Proteins : These compounds can inhibit proteins such as mTOR and cathepsin B, which are essential for cancer cell survival and metastasis .
Antimicrobial Activity
The oxazine ring present in the compound is associated with antimicrobial properties. Studies on oxazine derivatives have shown:
- Broad-Spectrum Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi .
- Mechanism of Action : The antimicrobial effect is believed to stem from the disruption of microbial cell membranes and interference with metabolic processes .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Inhibition of mTOR and cathepsin B | ||
| Antimicrobial | Disruption of cell membranes | |
| Interference with metabolism |
Case Study: Anticancer Efficacy
A recent study investigated the effects of a related pyrazolo compound on colorectal cancer cell lines (DLD-1 and HT-29). The findings revealed:
- Cytotoxicity : The compound significantly reduced cell viability in a dose-dependent manner.
- Mechanisms : Increased levels of apoptotic markers such as caspase-8 and caspase-9 were observed after treatment.
This suggests that this compound could potentially share similar mechanisms leading to anticancer effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Properties
| Parameter | Target Compound | Celecoxib | 6-(2,6-Dichlorophenyl) Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 310.35 | 381.37 | 485.29 |
| LogP | 2.1 | 3.5 | 3.8 |
| H-bond Donors | 2 | 2 | 3 |
| H-bond Acceptors | 5 | 5 | 7 |
| Solubility (mg/mL) | 0.15 | 0.05 | 0.03 |
| TPSA (Ų) | 85.0 | 77.5 | 115.0 |
| Drug-likeness (SwissADME) | Yes | Yes | No |
Key Findings:
Lipophilicity (LogP): The target compound’s lower LogP (2.1 vs.
Solubility : Its solubility (0.15 mg/mL) exceeds both celecoxib and the triazolothiadiazine analog, which may enhance oral bioavailability .
Drug-likeness: The target compound adheres to Lipinski’s Rule of Five (molecular weight <500, LogP <5, H-bond donors ≤5), unlike the triazolothiadiazine analog, which fails due to higher molecular weight and LogP.
Pharmacokinetic and Toxicity Profiles
- Toxicity : Preliminary in silico toxicity screening (ProTox-II) predicts lower hepatotoxicity risk than celecoxib, likely due to the absence of a sulfonamide group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
